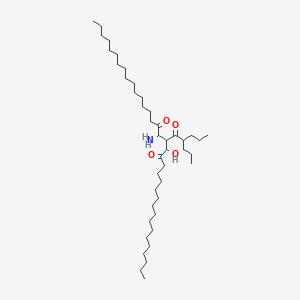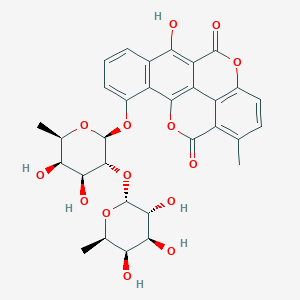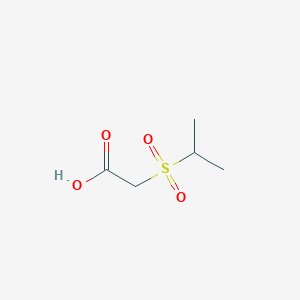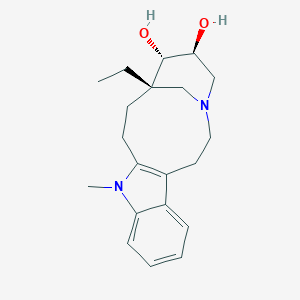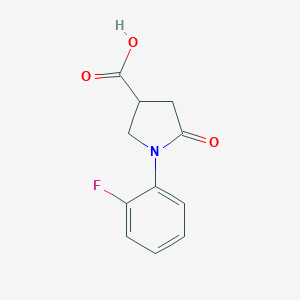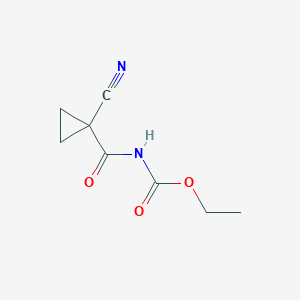
Ethyl N-(1-cyanocyclopropanecarbonyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(1-cyanocyclopropanecarbonyl)carbamate, commonly known as CPEB, is a chemical compound that belongs to the class of carbamate derivatives. It is a white crystalline solid that is soluble in polar solvents such as water and ethanol. CPEB has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of CPEB is not fully understood. However, it is believed that CPEB exerts its biological effects by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. CPEB has also been shown to induce apoptosis, which is a programmed cell death mechanism that is important in the treatment of cancer.
Effets Biochimiques Et Physiologiques
CPEB has been shown to exhibit anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. It has also been shown to induce apoptosis in cancer cells, which is a promising mechanism for the treatment of cancer. In addition, CPEB has been shown to exhibit insecticidal properties, which make it a potential candidate for use as a pesticide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPEB is its ability to form stable complexes with drugs, which makes it a potential candidate for use as a drug delivery system. Another advantage is its ability to enhance the mechanical properties of polymers, which makes it a potential candidate for use as a polymer additive. However, one of the limitations of CPEB is its low solubility in non-polar solvents, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for the study of CPEB. One direction is the development of CPEB-based drug delivery systems for the treatment of various diseases. Another direction is the study of the insecticidal properties of CPEB for the development of new pesticides. Additionally, the study of the mechanism of action of CPEB and its effects on various biological systems is an important area of future research.
Méthodes De Synthèse
The synthesis of CPEB involves the reaction of ethyl carbamate with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields CPEB as a white crystalline solid. The purity of the compound can be enhanced by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
CPEB has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, CPEB has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with drugs. In the field of agriculture, CPEB has been studied for its potential use as a pesticide due to its insecticidal properties. In the field of material science, CPEB has been studied for its potential use as a polymer additive due to its ability to enhance the mechanical properties of polymers.
Propriétés
Numéro CAS |
133036-89-2 |
|---|---|
Nom du produit |
Ethyl N-(1-cyanocyclopropanecarbonyl)carbamate |
Formule moléculaire |
C8H10N2O3 |
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
ethyl N-(1-cyanocyclopropanecarbonyl)carbamate |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-7(12)10-6(11)8(5-9)3-4-8/h2-4H2,1H3,(H,10,11,12) |
Clé InChI |
JPHIXHZZHMNCMQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(=O)C1(CC1)C#N |
SMILES canonique |
CCOC(=O)NC(=O)C1(CC1)C#N |
Synonymes |
Carbamic acid, [(1-cyanocyclopropyl)carbonyl]-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



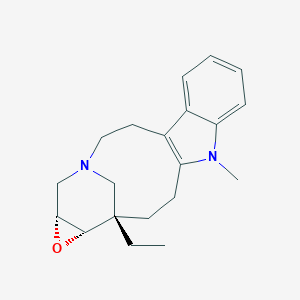
![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B161958.png)
![(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B161960.png)

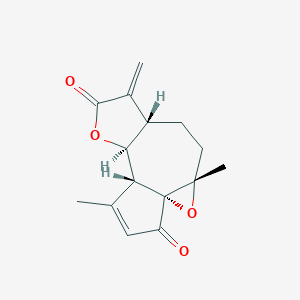
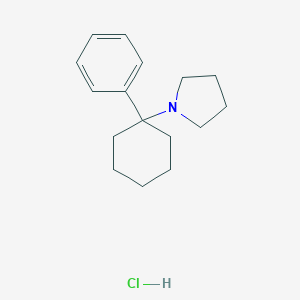
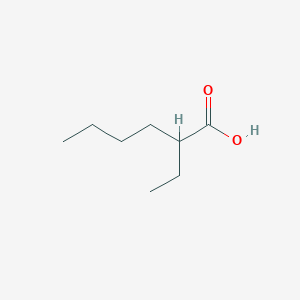
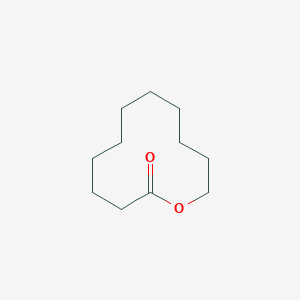
![3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid](/img/structure/B161969.png)
